
5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a key role in the regulation of gene expression. The synthesis of this compound has been extensively studied, and it has been shown to have significant potential as a therapeutic agent for the treatment of various diseases.
作用機序
The mechanism of action of 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide is related to its inhibition of this compound. This protein plays a key role in the regulation of gene expression, and inhibition of its activity can lead to changes in the expression of many genes. This can have a profound effect on cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that treatment with this compound can lead to a variety of biochemical and physiological effects. For example, inhibition of this compound can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, this compound has also been shown to have anti-inflammatory effects, which may be related to its inhibition of cytokine production.
実験室実験の利点と制限
One of the main advantages of using 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide in lab experiments is its potency as a this compound inhibitor. This makes it a valuable tool for studying the role of this protein in various cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are many potential future directions for research on 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide. One area of interest is the development of more potent and selective this compound inhibitors, which could have even greater therapeutic potential. In addition, there is also interest in studying the effects of this compound on other cellular processes, such as autophagy and epigenetic regulation. Finally, there is also potential for the use of this compound in combination with other drugs, to enhance its therapeutic effects.
合成法
The synthesis of 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide has been described in several scientific publications. One common method involves the reaction of 3-phenyl-4H-1,2-oxazole-5-carboxylic acid with 3-(morpholin-4-yl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methyl iodide to yield the final product.
科学的研究の応用
5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its use as a cancer treatment. This compound is overexpressed in many types of cancer, and inhibition of this protein has been shown to be effective in inhibiting tumor growth. In addition, this compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
特性
IUPAC Name |
5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-18(14-16(20-24-18)15-6-3-2-4-7-15)17(22)19-8-5-9-21-10-12-23-13-11-21/h2-4,6-7H,5,8-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZAWYXFMBBVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)
![N-[4-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide](/img/structure/B7644242.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7644244.png)
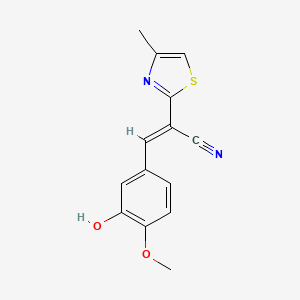
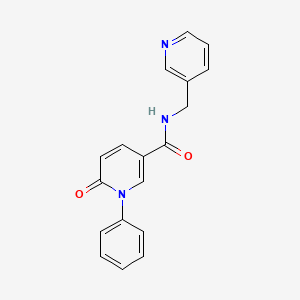
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)
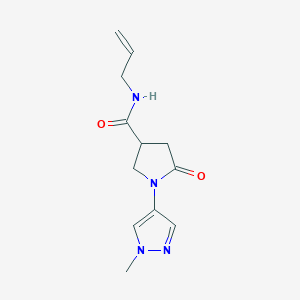
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)

![2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7644281.png)
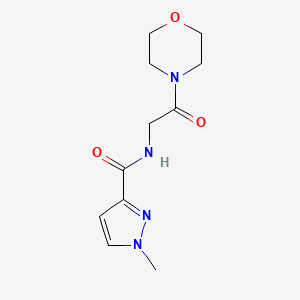
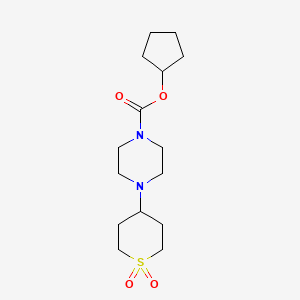
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)
